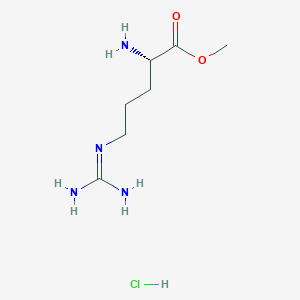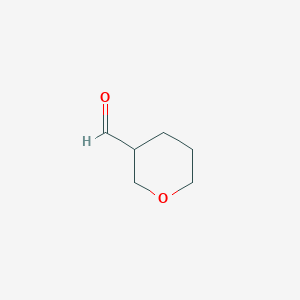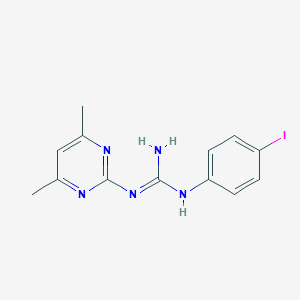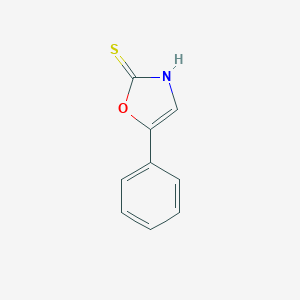
2,4,4-三甲基-2-戊醇
描述
2,4,4-Trimethyl-2-pentanol is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is also known for its pleasant fruity scent and is commonly used in various industrial applications .
科学研究应用
2,4,4-Trimethyl-2-pentanol has a wide range of applications in scientific research:
作用机制
Target of Action
2,4,4-Trimethyl-2-pentanol is an intermediate formed from the incubation of a Sphingomonas sp. strain with xeno-estrogenic octylphenol
Mode of Action
It is known that it is formed during the degradation of branched octylphenol .
Biochemical Pathways
The compound is part of the biochemical pathway involved in the degradation of octylphenol, a xeno-estrogenic compound . Octylphenol is considered to be the most stable degradation intermediate formed from the corresponding nonionic octylphenol polyethoxylates surfactants during biological wastewater treatment . The formation of 2,4,4-Trimethyl-2-pentanol, representing the intact alkyl chain as a tertiary alcohol, was observed during this process .
Pharmacokinetics
Its molecular weight is 1302279 , which may influence its absorption and distribution in the body.
Result of Action
It is known that the biotransformation of octylphenol, which results in the formation of 2,4,4-trimethyl-2-pentanol, removes the estrogenic potency of octylphenol . This is because it is the phenolic moiety of octylphenol that interacts with the estrogen receptors .
Action Environment
It is known that the compound is formed during the aerobic microbiological transformation of octylphenol . This suggests that oxygen availability may be a factor influencing its formation.
生化分析
Biochemical Properties
The biochemical properties of 2,4,4-Trimethyl-2-pentanol are not well-studied. It has been identified as an intermediate formed during the incubation of a Sphingomonas sp. strain with the xeno-estrogenic octylphenol
Cellular Effects
It is known to be part of the human exposome
Molecular Mechanism
It is known to be a metabolic intermediate
Metabolic Pathways
2,4,4-Trimethyl-2-pentanol is known to be a metabolic intermediate formed from the incubation of a Sphingomonas sp. strain with the xeno-estrogenic octylphenol
准备方法
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethyl-2-pentanol can be synthesized through several methods. One common method involves the oxidation of 2,2,4-trimethylpentane using chromium (VI) oxide and tetrabutylammonium periodite in dichloromethane and acetonitrile at -40°C . Another method involves the catalytic hydrogenation of 3,3,4-trimethyl-1-pentene under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of 2,4,4-Trimethyl-2-pentanol typically involves the catalytic hydrogenation process due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,4,4-Trimethyl-2-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents like chromium (VI) oxide.
Reduction: Catalytic hydrogenation is a common reduction method used to convert related compounds into 2,4,4-Trimethyl-2-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various hydrocarbons .
相似化合物的比较
- 2,2,4-Trimethylpentane
- 3,3,4-Trimethyl-2-pentanol
- 2,4,4-Trimethyl-1-pentanol
Uniqueness: 2,4,4-Trimethyl-2-pentanol is unique due to its tertiary alcohol structure, which imparts specific chemical properties such as higher stability and distinct reactivity compared to primary and secondary alcohols. Its pleasant fruity scent also makes it valuable in the fragrance industry .
属性
IUPAC Name |
2,4,4-trimethylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2,3)6-8(4,5)9/h9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYJHYLAMMJNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219040 | |
| Record name | 2,4,4-Trimethyl-2-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690-37-9 | |
| Record name | 2,4,4-Trimethyl-2-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 690-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,4-Trimethyl-2-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pentanol, 2,4,4-trimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,4-Trimethyl-2-pentanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDL7YB58P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















